(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one
Beschreibung
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is a complex heterocyclic compound
Eigenschaften
Molekularformel |
C25H19N5O |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one |
InChI |
InChI=1S/C25H19N5O/c31-24-21-20(17-10-5-2-6-11-17)19-13-7-12-18(14-16-8-3-1-4-9-16)22(19)27-23(21)28-25-29-26-15-30(24)25/h1-6,8-11,14-15H,7,12-13H2,(H,27,28,29)/b18-14+ |
InChI-Schlüssel |
IKRHPFHQZQWRQK-NBVRZTHBSA-N |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=C4C(=N3)N=C5NN=CN5C4=O)C6=CC=CC=C6 |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4 |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of appropriate benzylidene and phenyl derivatives with triazolo-pyrimido-quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylidene and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities.
Wissenschaftliche Forschungsanwendungen
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways, leading to changes in cell signaling and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine: Similar structure but different ring fusion, leading to distinct biological activities.
6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-b]quinolin-5(1H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.
Uniqueness
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
